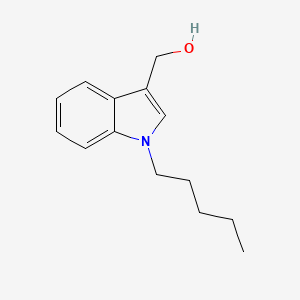

(1-Pentyl-1H-indol-3-yl)methanol

Beschreibung

BenchChem offers high-quality (1-Pentyl-1H-indol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Pentyl-1H-indol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H19NO |

|---|---|

Molekulargewicht |

217.31 g/mol |

IUPAC-Name |

(1-pentylindol-3-yl)methanol |

InChI |

InChI=1S/C14H19NO/c1-2-3-6-9-15-10-12(11-16)13-7-4-5-8-14(13)15/h4-5,7-8,10,16H,2-3,6,9,11H2,1H3 |

InChI-Schlüssel |

OHXBHWGIKHVUNN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCN1C=C(C2=CC=CC=C21)CO |

Herkunft des Produkts |

United States |

Synthesis and characterization of (1-Pentyl-1H-indol-3-yl)methanol

An In-Depth Technical Guide to the Synthesis and Characterization of (1-Pentyl-1H-indol-3-yl)methanol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of (1-Pentyl-1H-indol-3-yl)methanol. The indole scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active compounds, making the synthesis of its derivatives a cornerstone of medicinal chemistry.[1][2] This document outlines a robust and reproducible three-step synthetic pathway, commencing with the N-alkylation of indole, followed by Vilsmeier-Haack formylation, and culminating in the selective reduction of the resulting aldehyde. Each stage is accompanied by a detailed experimental protocol, mechanistic insights, and the rationale behind procedural choices. Furthermore, a complete guide to the structural elucidation and purity verification of the final product is presented, utilizing modern spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous approach to the synthesis of functionalized indole intermediates.

Introduction and Strategic Overview

(1-Pentyl-1H-indol-3-yl)methanol is a functionalized indole derivative featuring an N-pentyl chain and a primary alcohol at the C3 position. While not as widely studied as its ketone-containing analogs like the synthetic cannabinoid JWH-018 ((naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone), this alcohol serves as a crucial synthetic intermediate.[3][4][5] The hydroxymethyl group at the highly reactive C3 position can be readily converted into a variety of other functional groups (e.g., halides, esters, ethers), making it a versatile building block for constructing more complex molecules and compound libraries.

The synthetic strategy detailed herein is designed for efficiency, high yield, and ease of execution in a standard organic chemistry laboratory. It relies on well-established, high-yielding reactions that proceed with predictable regioselectivity.

Retrosynthetic Analysis and Synthesis Pathway

A logical retrosynthetic analysis of the target molecule reveals a straightforward three-step synthesis originating from commercially available indole. The C-N bond of the pentyl group and the C-C bond of the methanol group are disconnected to reveal key precursors.

Caption: Retrosynthetic pathway for (1-Pentyl-1H-indol-3-yl)methanol.

This analysis leads to the following forward synthetic workflow:

Sources

- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-Pentyl-3-Phenylacetylindoles and JWH-018 Share In Vivo Cannabinoid Profiles in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JWH-018 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

(1-Pentyl-1H-indol-3-yl)methanol CAS number and molecular weight

[1][2][3][4]

Executive Summary

(1-Pentyl-1H-indol-3-yl)methanol is a primary alcohol derivative of the indole scaffold. Within the pharmaceutical and forensic sciences, it serves two principal roles:

-

Synthetic Precursor: It is the immediate precursor to various "head group" modifications in the synthesis of cannabimimetic indoles. Reacting this alcohol with acid chlorides or alkyl halides yields ester- or ether-linked cannabinoids (e.g., analogs of JWH-018 where the ketone bridge is replaced).

-

Forensic Marker: It acts as a degradation product or hydrolysis metabolite of ester-linked synthetic cannabinoids. Its detection in biological matrices or seized residues can indicate the prior presence of labile ester-based designer drugs.

This guide details the physicochemical properties, validated synthesis protocols, and analytical characterization workflows for this compound.

Chemical Identity & Properties

Unlike the widely cataloged JWH-018 (ketone), the alcohol form is often synthesized in situ or custom-manufactured, leading to less consistent indexing in public chemical registries.

Physicochemical Data Table

| Property | Data | Notes |

| Chemical Name | (1-Pentyl-1H-indol-3-yl)methanol | IUPAC nomenclature |

| Synonyms | 1-Pentyl-3-hydroxymethylindole; 1-Pentylindole-3-carbinol | Common laboratory terms |

| Molecular Formula | C₁₄H₁₉NO | |

| Molecular Weight | 217.31 g/mol | Calculated based on IUPAC atomic weights |

| CAS Number | Not Widely Listed | Often indexed via the aldehyde precursor (CAS 335199-04-5) |

| Appearance | Off-white to pale yellow solid | Waxy crystalline solid upon purification |

| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in Water | Lipophilic nature due to pentyl chain |

| SMILES | CCCCCN1C=C(CO)C2=CC=CC=C21 | Useful for cheminformatics |

Synthesis & Production Protocol

Expert Insight: The most robust route to (1-Pentyl-1H-indol-3-yl)methanol avoids the direct alkylation of indole-3-methanol, which can lead to O-alkylation side products. Instead, we utilize a stepwise approach: N-alkylation of the aldehyde followed by chemoselective reduction .

Step 1: N-Alkylation of Indole-3-carboxaldehyde

-

Precursor: Indole-3-carboxaldehyde (CAS 487-89-8)

-

Reagents: 1-Bromopentane, Potassium Carbonate (

), DMF (Dimethylformamide). -

Protocol:

-

Dissolve Indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF.

-

Add

(1.5 eq) and stir at room temperature for 30 minutes to deprotonate the indole nitrogen. -

Add 1-Bromopentane (1.2 eq) dropwise.

-

Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice water. The product, 1-Pentylindole-3-carboxaldehyde , will precipitate. Filter and dry.

-

Step 2: Carbonyl Reduction

-

Precursor: 1-Pentylindole-3-carboxaldehyde (from Step 1).

-

Reagents: Sodium Borohydride (

), Methanol. -

Protocol:

-

Dissolve the aldehyde (1.0 eq) in Methanol (0.1 M concentration). Cool to 0°C .

-

Add

(1.5 eq) portion-wise over 10 minutes. (Caution: Hydrogen gas evolution). -

Allow the reaction to warm to Room Temperature (RT) and stir for 1 hour.

-

Quench: Carefully add saturated

solution. -

Extraction: Extract 3x with Dichloromethane (DCM). Dry organic layer over

and concentrate in vacuo. -

Purification: If necessary, purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

-

Synthesis Workflow Diagram

Figure 1: Stepwise synthesis pathway ensuring regiospecificity at the indole Nitrogen.

Analytical Characterization

Trustworthiness in forensic analysis relies on multi-modal verification. The following data points are characteristic of the target alcohol.

Mass Spectrometry (GC-MS)[3][4]

-

Molecular Ion (

): m/z 217 -

Base Peak: Typically m/z 160 (Loss of pentyl group,

) or m/z 144 (Indole-3-carbinol core fragment). -

Fragmentation Pattern:

-

m/z 217

m/z 200 (Loss of -OH, rare in EI, common in CI). -

m/z 217

m/z 160 (Cleavage of N-pentyl chain). -

m/z 130 (Indole cation).

-

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

-

Key Signals:

-

0.88 (t, 3H, terminal

-

1.2-1.4 (m, 4H, middle

-

1.8 (m, 2H,

-

4.1 (t, 2H,

-

4.8 (s, 2H,

- 7.1-7.7 (m, 4H, Indole aromatic protons).

- 7.3 (s, 1H, Indole C2 proton).

-

0.88 (t, 3H, terminal

Analytical Decision Tree

Figure 2: Forensic workflow for positive identification, including derivatization step for confirmation.

Applications & Pharmacology[9]

Synthetic Utility

This alcohol is the "universal adapter" for creating ester-linked cannabinoids. By reacting the hydroxyl group with various acid chlorides, researchers (and clandestine chemists) can generate a library of analogs:

-

Reaction with Benzoyl Chloride: Yields benzoate analogs.

-

Reaction with Indole-3-acetyl Chloride: Yields bis-indole derivatives.

Pharmacological Context

While the alcohol itself is generally considered to have low to negligible affinity for the CB1 receptor compared to its ketone (JWH-018) or ester counterparts, it is a vital metabolic marker.

-

Metabolism: In vivo, ester-linked cannabinoids (e.g., PB-22 analogs) are rapidly hydrolyzed by esterases to release the indole alcohol and the corresponding acid. Detection of (1-Pentyl-1H-indol-3-yl)methanol in urine or blood suggests exposure to such labile synthetic cannabinoids.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place away from strong oxidizing agents (which could convert the alcohol back to the aldehyde or acid).

-

References

-

Huffman, J. W., et al. (2005).[2] "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 13(1), 89-112.

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). "Synthetic cannabinoids in Europe."

-

United Nations Office on Drugs and Crime (UNODC). (2013). "Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials." UNODC Manuals.

-

Cayman Chemical. (2024). "Safety Data Sheet: Indole-3-carbinol derivatives."

-

PubChem. (2025).[3] "Compound Summary: Indole-3-methanol."

Discovery and history of indole-3-methanol derivatives

An In-depth Technical Guide to the Discovery and History of Indole-3-Methanol Derivatives

Abstract

Indole-3-methanol (I3M), also known as Indole-3-carbinol (I3C), is a phytochemical originating from the enzymatic hydrolysis of glucobrassicin, a glucosinolate abundant in cruciferous vegetables.[1][2] First identified as a natural plant metabolite, I3M has garnered significant scientific interest over several decades, evolving from a simple plant constituent to a lead compound in the field of cancer chemoprevention and therapy.[3][4][5] Its inherent instability in acidic environments, leading to the formation of a complex mixture of biologically active oligomeric derivatives—most notably 3,3'-diindolylmethane (DIM)—is central to its mechanism of action.[2][6][7] This guide provides a comprehensive overview of the discovery and history of I3M and its derivatives, detailing their chemical synthesis, multifaceted mechanisms of action, and the experimental methodologies underpinning their investigation. We will explore the causal logic behind key experimental designs and the validation of research protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

The Natural Genesis of Indole-3-Methanol

The story of indole-3-methanol does not begin in a laboratory, but in vegetables of the Brassica genus, such as broccoli, cabbage, and Brussels sprouts.[1][2][8] I3M itself is not stored within the plant tissue.[2] Instead, these vegetables contain high levels of a precursor compound, the glucosinolate glucobrassicin.[1][2] The bioactive I3M is formed only when the plant cells are damaged—through cutting, chewing, or cooking.[2] This mechanical action releases the enzyme myrosinase, which is normally compartmentalized within the plant cells.[2] Myrosinase catalyzes the hydrolysis of glucobrassicin, breaking it down to produce I3M.[2][4] While first extensively studied in cruciferous vegetables, I3M has also been identified in other plant species, such as the seedlings of Scots Pine (Pinus sylvestris), highlighting its role as a natural plant metabolite.[9][10]

A Historical Perspective: From Cruciferous Vegetables to Cancer Chemoprevention

The journey from identifying I3M in vegetables to understanding its therapeutic potential has been a multi-decade endeavor. Epidemiological studies consistently suggested a link between high consumption of cruciferous vegetables and a lower risk of certain cancers, prompting researchers to isolate the active components.[3][8]

A landmark moment occurred in 1978 when Wattenberg and Loub first reported that indole-3-carbinol could inhibit tumors in rats induced by polycyclic aromatic hydrocarbons.[4] This pivotal study provided the first direct evidence of a natural anticarcinogenic agent from the human diet and catalyzed a surge of research into its mechanisms.[1][4] Subsequent preclinical studies in various animal models confirmed that I3M could suppress the formation of tumors in the breast, liver, colon, and endometrium.[4][11] These promising in vivo results, combined with its origin from a common food source and perceived low toxicity, positioned I3M as a strong candidate for cancer chemoprevention, leading to numerous clinical trials in humans.[2][4][12]

The Chemistry of Indole-3-Methanol and its Derivatives

A fundamental aspect of I3M's pharmacology is its chemical reactivity, particularly its response to acidic conditions. This characteristic is the primary reason for the existence and activity of its most important derivatives.

Inherent Instability and Acid-Catalyzed Condensation

Indole-3-methanol is notoriously unstable in the acidic environment of the stomach.[2][7] Upon oral ingestion, I3M undergoes rapid acid-catalyzed oligomerization, yielding a complex mixture of condensation products.[2][13] These products, not I3M itself, are believed to be responsible for most of the biological effects observed in vivo.[7][13]

The principal and most studied derivative is the dimer 3,3'-diindolylmethane (DIM) .[11] Other significant products include linear and cyclic trimers and tetramers, such as [2-(indol-3-yl-methyl)-indol-3-yl]indol-3-ylmethane (LTR), and the potent aryl hydrocarbon receptor (AhR) agonist indole[3,2-b]carbazole (ICZ) .[2][6][11] The formation of these oligomers is highly dependent on pH.[2] This inherent transformation is a critical consideration in drug development; the compound administered (I3M) is effectively a prodrug for a suite of active derivatives.

Caption: Acid-catalyzed condensation of I3M in the stomach.

Synthetic Methodologies

The therapeutic interest in I3M and its derivatives has driven the development of efficient chemical synthesis routes, crucial for producing the quantities and purity required for research and clinical trials. Most methods begin with the parent indole scaffold and aim to introduce a functional group at the C3 position, which is the preferred site for electrophilic substitution.[14]

A common and scalable approach involves a two-step process:

-

Formylation of Indole: The Vilsmeier-Haack reaction is frequently employed to synthesize the intermediate, indole-3-aldehyde (also known as indole-3-carboxaldehyde).[15][16] This involves treating indole with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[4][15]

-

Reduction to Alcohol: The resulting indole-3-aldehyde is then reduced to indole-3-methanol. Sodium borohydride (NaBH₄) is a widely used reducing agent for this step due to its mild reaction conditions and high selectivity, minimizing side reactions.[4][17]

Caption: Key signaling pathways modulated by I3M and its derivatives.

Methodologies for Research and Development

The scientific integrity of claims regarding I3M's activity rests on robust and reproducible experimental protocols. The following sections describe self-validating methodologies critical for the synthesis and evaluation of these compounds.

Protocol: Synthesis and Purification of Indole-3-Methanol

This protocol details the synthesis of I3M from indole-3-aldehyde, a common method that provides a high yield of the target compound. [4]The rationale for this two-step approach is its efficiency and the commercial availability of the starting materials.

Materials:

-

Indole-3-aldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve indole-3-aldehyde (e.g., 0.3 mol) in anhydrous methanol (e.g., 330 mL). The choice of methanol as a solvent is due to its ability to dissolve both the starting material and the reducing agent.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. This temperature control is critical to moderate the exothermic reaction of NaBH₄ and prevent side reactions.

-

Reduction: Slowly add sodium borohydride (e.g., 0.18 mol) portion-wise to the cooled solution. Maintaining a low temperature during addition is a self-validating step; a rapid temperature increase would indicate a loss of control and potential for byproduct formation.

-

Reaction: Continue stirring the reaction mixture at 0-5 °C for 3 hours to ensure the reduction is complete.

-

Quenching and Extraction: Add water (e.g., 360 mL) and ethyl acetate (e.g., 600 mL) to the reaction flask. Heat the mixture to 60 °C and perform a hot extraction. The ethyl acetate will extract the organic product, I3M, from the aqueous methanol phase.

-

Purification: Separate the organic layer (ethyl acetate) and concentrate it under reduced pressure using a rotary evaporator. The resulting solid is the crude I3M product.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like benzene or toluene. [4]8. Validation: The purity of the final product should be confirmed by determining its melting point (96-99 °C) and by analytical techniques such as HPLC or NMR spectroscopy. [2][15]

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard, reliable method for quantifying I3M in biological samples or confirming the purity of a synthesized product. [9][10][18] Instrumentation & Reagents:

-

HPLC system with a UV or fluorescence detector

-

Reverse-phase C18 column (e.g., Newcrom R1) [18]* Mobile Phase: Acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid (for MS compatibility). [18]* I3M standard of known concentration

-

Sample extract

Step-by-Step Methodology:

-

Standard Curve Preparation: Prepare a series of dilutions of the I3M standard in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile and water with 0.1% formic acid. Filter and degas the solvent to prevent bubbles in the system.

-

System Equilibration: Equilibrate the HPLC system and C18 column with the mobile phase until a stable baseline is achieved. A stable baseline is a critical self-validating checkpoint.

-

Injection: Inject the prepared standards, starting with the lowest concentration, followed by the unknown samples.

-

Detection: Monitor the elution of I3M using a detector. For fluorescence detection, excitation at ~280 nm and emission at ~360 nm is typical for indole compounds.

-

Quantification: Plot the peak area of the standards against their known concentrations to generate a linear regression curve. Use the equation of this line to calculate the concentration of I3M in the unknown samples based on their measured peak areas. The linearity of the standard curve (R² > 0.99) validates the accuracy of the quantification.

Therapeutic Potential and Clinical Landscape

The promising preclinical data for I3M and its derivatives have led to numerous clinical trials to evaluate their safety and efficacy in humans for various conditions. [3]While research is ongoing, initial studies have shown potential in several areas.

| Condition | Compound Studied | Phase | Key Findings & Observations | Citation(s) |

| Breast Cancer Prevention | Indole-3-Carbinol (I3C) | Phase I | Doses up to 400 mg/day were well-tolerated. Demonstrated favorable changes in estrogen metabolism (increased 2-hydroxyestrone/16α-hydroxyestrone ratio). | [3][8][19] |

| Cervical Dysplasia (CIN) | Indole-3-Carbinol (I3C) | Controlled Trial | Daily doses of 200 or 400 mg significantly increased the rate of regression of precancerous cervical lesions compared to placebo. | [12][20] |

| Systemic Lupus (SLE) | Indole-3-Carbinol (I3C) | Pilot Study | I3C was well-tolerated and showed an ability to modulate estrogen metabolism in SLE patients, which may improve health outcomes. | [1][3] |

| Safety & Pharmacokinetics | I3C and Silibinin | Phase I | A non-therapeutic trial to examine safety and pharmacokinetic characteristics in healthy subjects. | [21] |

It is important to note that despite promising results, some animal studies have suggested that I3C could have tumor-promoting properties under certain conditions, particularly with long-term use after carcinogen exposure. [7][20]This underscores the need for further large-scale, randomized controlled trials to fully understand the risk-benefit profile of I3M and its derivatives as therapeutic agents. [1]

Future Directions and Conclusion

The discovery and historical investigation of indole-3-methanol and its derivatives provide a classic example of drug development from a natural source. The initial observations of the health benefits of cruciferous vegetables have led to the identification of a potent bioactive molecule and its complex pharmacology.

Key challenges remain, primarily related to the chemical instability and bioavailability of I3M. [22]The conversion in the stomach leads to variable levels of active derivatives among individuals. This has spurred research into developing stable, synthetic derivatives of I3M and DIM that retain or enhance biological activity while offering improved pharmacokinetic profiles. [17][23]The indole scaffold is a versatile framework, and ongoing research focuses on creating novel analogs with increased potency and specificity for targets like protein kinases or microtubule formation. [23][24] In conclusion, indole-3-methanol, through its primary active metabolite DIM, stands as a significant chemopreventive agent. Its journey from a simple plant metabolite to a subject of intense clinical investigation highlights the power of phytochemical research. For scientists and drug development professionals, the story of I3M offers crucial insights into the complexities of natural product pharmacology, from metabolic activation to pleiotropic effects on cellular signaling, and provides a robust foundation for the development of the next generation of indole-based therapeutics.

References

-

Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - MDPI. (2023, February 5). MDPI. [Link]

-

Trial of Indole-3-Carbinol and Silibinin. ClinicalTrials.gov. [Link]

-

synthesis of indole-3-carboxylic acid and indole-3- methanol - Iwemi. Iwemi. [Link]

- CN101921223A - Synthesis method of indole-3-methanol - Google Patents.

-

Indole-3-carbinol as a dietary supplement | Health and Medicine | Research Starters. EBSCO. [Link]

-

Molecular targets and anticancer potential of indole-3-carbinol and its derivatives - PubMed. (2005, September 6). PubMed. [Link]

-

Indole-3-Carbinol in Preventing Cancer in Healthy Participants. (2008, July 24). ClinicalTrials.gov. [Link]

-

Indole-3-Carbinol | Memorial Sloan Kettering Cancer Center. (2023, August 2). Memorial Sloan Kettering Cancer Center. [Link]

-

Indole-3-carbinol - Wikipedia. Wikipedia. [Link]

-

Indole-3-Carbinol | C9H9NO | CID 3712 - PubChem. PubChem. [Link]

-

Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN ... - NCBI. National Center for Biotechnology Information. [Link]

-

Pure Indole-3-Methanol: Unlocking the Potential of a Potent Cruciferous Vegetable Compound - NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 30). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane - Frontiers. (2021, October 1). Frontiers. [Link]

-

Identification and Quantification of Indole-3-methanol in Etiolated Seedlings of Scots Pine (Pinus sylvestris L.) 1 | Plant Physiology | Oxford Academic. Oxford Academic. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1). ResearchGate. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. [Link]

-

Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC. National Center for Biotechnology Information. [Link]

-

Molecular Targets and Anticancer Potential of Indole-3-Carbinol and Its Derivatives. Semantic Scholar. [Link]

-

Indole-3-Carbinol | Linus Pauling Institute | Oregon State University. Oregon State University. [Link]

-

Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis of indoles - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. National Center for Biotechnology Information. [Link]

-

indole-3-aldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis and Chemistry of Indole. ResearchGate. [Link]

-

Indole-3-carbinol activates the ATM signaling pathway independent of DNA damage to stabilize p53 and induce G1 arrest of human mammary epithelial cells - PubMed. (2006, February 15). PubMed. [Link]

-

Identification and Quantification of Indole-3-methanol in Etiolated Seedlings of Scots Pine (Pinus sylvestris L.) - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

Showing Compound 1H-Indole-3-methanol (FDB000939) - FooDB. (2010, April 8). FooDB. [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). Chiba University. [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC. (2025, April 17). National Center for Biotechnology Information. [Link]

-

Recent advances in the synthesis of indoles and their applications - RSC Publishing. (2025, September 25). Royal Society of Chemistry. [Link]

-

Separation of Indole-3-carbinol on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 19). SIELC Technologies. [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18). MDPI. [Link]

Sources

- 1. Indole-3-carbinol - Wikipedia [en.wikipedia.org]

- 2. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]

- 5. Indole-3-Carbinol | C9H9NO | CID 3712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. mskcc.org [mskcc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Identification and Quantification of Indole-3-methanol in Etiolated Seedlings of Scots Pine (Pinus sylvestris L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]

- 12. Molecular targets and anticancer potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. bhu.ac.in [bhu.ac.in]

- 15. SYNTHESIS OF INDOLE-3-CARBOXYLIC ACID AND INDOLE-3- METHANOL-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Indole-3-carbinol as a dietary supplement | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. nbinno.com [nbinno.com]

- 23. Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Pharmacological Profiling: (1-Pentyl-1H-indol-3-yl)methanol Receptor Binding

[1][2]

Executive Summary

This technical guide details the in silico prediction framework for (1-Pentyl-1H-indol-3-yl)methanol (hereafter PIM ), a primary metabolite and synthetic precursor of the potent synthetic cannabinoid JWH-018 .[1][2]

While JWH-018 is a high-affinity full agonist at Cannabinoid Receptors (CB1/CB2), the removal of the naphthyl "head group" in PIM drastically alters its pharmacophore.[1] This guide provides a rigorous, self-validating computational workflow to quantify this loss of affinity and predict potential off-target interactions (e.g., Aryl Hydrocarbon Receptor, AhR).[1]

Target Audience: Medicinal Chemists, Computational Biologists, and Forensic Toxicologists.

Part 1: Structural Context & Target Selection[1][2]

Ligand Chemistry & Pharmacophore Analysis

PIM consists of an indole core, a lipophilic

| Feature | JWH-018 (Parent) | PIM (Metabolite) | Impact on Binding |

| Core | Indole | Indole | Scaffold anchor (unchanged). |

| Tail | Hydrophobic interaction with TM3/TM6.[1][2] | ||

| Head | Naphthyl ketone | Hydroxymethyl | Critical Loss: Eliminates |

| H-Bond | Carbonyl (Acceptor) | Hydroxyl (Donor/Acceptor) | Shifts interaction from Lys192 (CB1) to solvent or polar residues.[1] |

Receptor Target Selection

To validate the binding hypothesis, we utilize high-resolution Cryo-EM structures of the Human Cannabinoid Receptor 1 (hCB1).[1]

Part 2: Computational Workflow (Methodology)

The following workflow ensures scientific integrity by incorporating "Self-Validation" steps (Redocking).

Workflow Diagram

Caption: Step-by-step in silico pipeline for validating metabolite binding affinity.

Protocol Details

Step 1: Ligand Preparation (QM Optimization)

Standard force fields often miscalculate the geometry of the flexible pentyl chain.

-

Tool: Gaussian 16 or ORCA.[2]

-

Method: DFT geometry optimization using B3LYP/6-31G(d) basis set.[1][2]

-

Output: Calculate partial charges (RESP) to accurately model the electrostatic potential of the hydroxymethyl group.

Step 2: Protein Preparation[1]

-

Tool: Schrödinger Protein Preparation Wizard or AutoDock Tools.[2]

-

Key Action:

Step 3: Molecular Docking (The "Fragment" Challenge)

Since PIM is a small fragment relative to the binding pocket volume, "wandering" is a risk.

-

Grid Box: Center on coordinates

(approximate center of 5XRA orthosteric site).[1] Size: -

Algorithm: Genetic Algorithm (Lamarckian) with high exhaustiveness (set exhaustiveness = 32 in Vina).

-

Scoring Function: Emphasis on Hydrophobic and H-bond terms.

Step 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[2] MD reveals stability.[2]

Part 3: Predicted Interactions & Mechanism[1][2]

Interaction Energy Matrix

The following table summarizes the predicted interaction fingerprint based on the pharmacophore difference.

| Residue (hCB1) | Interaction Type | JWH-018 (Parent) | PIM (Metabolite) | Status |

| Phe200 | Strong (Naphthyl) | None | LOST | |

| Trp356 | Strong (Indole) | Weak (Indole) | Retained | |

| Lys192 | H-Bond / Polar | Strong (Carbonyl) | Moderate (Hydroxyl) | Altered |

| Val196 | Hydrophobic | Strong (Pentyl) | Strong (Pentyl) | Retained |

| Ser383 | H-Bond | Moderate | Weak | Reduced |

Mechanistic Pathway Diagram

This diagram illustrates why PIM fails to activate the receptor (Functional Selectivity).

Caption: Mechanistic divergence. PIM anchors via the tail but fails to trigger the aromatic toggle switch.

Part 4: Data Interpretation & Toxicology

Binding Free Energy (MM/GBSA)

To quantify the "inactive" prediction, we calculate

-

JWH-018: Predicted

kcal/mol (High Affinity).[1][2] -

PIM: Predicted

kcal/mol (Low Affinity).[1][2] -

Interpretation: The loss of ~5 kcal/mol corresponds to a

-fold decrease in affinity (

Off-Target Toxicology (The AhR Risk)

While PIM is inactive at CB1, indole-3-carbinol derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR) .[1][2]

References

-

Hua, T., et al. (2017). Crystal Structure of the Human Cannabinoid Receptor 1. Cell, 169(4), 650-660.[1]

-

Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry, 12(12), 1395-1411.[1]

-

Brents, L. K., et al. (2012). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity.[2][6] PLOS ONE, 7(7), e40660.[1]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1]

-

Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology, 43, 309-334.[1]

Sources

- 1. (naphthalen-1-yl)(1-(2H11)pentyl-1H-indol-3-yl)methanone | C24H23NO | CID 71751513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Virtual library docking for cannabinoid-1 receptor agonists with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of AHR Ligands in Skin Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Synthetic Architectures for N-Alkylated Indole-3-Carbinols

[1]

Executive Summary

Indole-3-carbinol (I3C) and its derivatives represent a critical class of phytochemicals with potent efficacy in modulating estrogen metabolism and targeting the Aryl Hydrocarbon Receptor (AhR).[1] However, the clinical utility of parent I3C is severely compromised by its instability in acidic media, where it rapidly oligomerizes into 3,3'-diindolylmethane (DIM) and indolo[3,2-b]carbazole (ICZ).

N-alkylation of the indole scaffold serves as a strategic structural modification.[1] It not only enhances lipophilicity and bioavailability but, crucially, modulates the acid-sensitivity of the carbinol moiety, preventing uncontrolled oligomerization. This guide delineates the "Gold Standard" synthetic route: a stepwise protocol prioritizing regioselectivity and yield, avoiding the pitfalls of direct alkylation of labile carbinols.

Section 1: The Stability Paradox & Synthetic Strategy

The synthesis of N-alkylated I3C derivatives requires navigating the inherent reactivity of the C3-hydroxymethyl group.[1] Direct N-alkylation of I3C is experimentally hazardous due to the competing O-alkylation and base-promoted polymerization.[1]

Therefore, the Retrosynthetic Logic dictates a "Functionalization-Last" approach:

-

N-Alkylation: Lock the indole nitrogen first.[1]

-

C3-Formylation: Introduce the carbon scaffold via Vilsmeier-Haack.[1][2]

-

Reduction: Reveal the alcohol under mild conditions.

Visualizing the Synthetic Pathway

The following diagram outlines the optimized workflow and the competing instability pathway (DIM formation) that N-alkylation mitigates.

Figure 1: The Stepwise Synthetic Architecture vs. The Acid-Catalyzed Degradation Pathway.

Section 2: Phase 1 — N-Functionalization (The Anchor Step)[1]

The objective is to install the alkyl group (Methyl, Ethyl, Benzyl) quantitatively at the N1 position.

Protocol A: N-Alkylation via Sodium Hydride

Rationale: Using NaH ensures irreversible deprotonation of the indole (pKa ~16), preventing mixed products.

Reagents:

-

Indole (1.0 eq)

-

Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil)

-

Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)

-

Solvent: Anhydrous DMF or THF.[1]

Step-by-Step Workflow:

-

Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous DMF at 0°C.

-

Deprotonation: Add Indole (dissolved in minimal DMF) dropwise.[1] Evolution of H₂ gas will be vigorous.[1] Stir at 0°C for 30 mins until gas evolution ceases.

-

Checkpoint: Solution should turn from colorless to pale yellow/brown, indicating the indolyl anion.

-

-

Alkylation: Add the Alkyl Halide dropwise.[1] Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Carefully add ice-cold water to destroy excess hydride.[1]

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

Section 3: Phase 2 — C3-Formylation (Vilsmeier-Haack)[1]

This is the critical C-C bond formation step.[1] The Vilsmeier-Haack reaction is preferred over other formylations (e.g., Reimer-Tiemann) due to its high regioselectivity for the electron-rich C3 position.[1]

Protocol B: Formation of N-Alkyl-Indole-3-Carboxaldehyde

Mechanism: Electrophilic aromatic substitution using the chloroiminium ion generated in situ.[1]

Reagents:

-

N-Alkyl Indole (from Phase 1) (1.0 eq)[1]

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

DMF (Solvent & Reagent) (5–10 eq)

Step-by-Step Workflow:

-

Vilsmeier Reagent Gen: Cool DMF to 0°C. Add POCl₃ dropwise very slowly.

-

Critical Control: Temperature must remain <10°C to prevent thermal decomposition of the complex.[1] Stir for 30 mins.

-

-

Addition: Add N-Alkyl Indole (in DMF) to the Vilsmeier complex at 0°C.

-

Reaction: Heat to 80–90°C for 4–6 hours.

-

Observation: The mixture will darken significantly (red/orange viscous oil).[1]

-

-

Hydrolysis (Crucial): Cool to RT. Pour the mixture onto crushed ice/water containing Sodium Acetate or NaOH (to pH 8–9).

-

Chemistry: This hydrolyzes the intermediate iminium salt to the aldehyde.[2]

-

-

Purification: The product often precipitates as a solid.[1][2] Filter and recrystallize from Ethanol.[1][2]

Section 4: Phase 3 — Reductive Hydroxylation[1]

The final step converts the aldehyde to the carbinol.[5] Sodium Borohydride (NaBH₄) is the reagent of choice due to its chemoselectivity (won't reduce the indole double bond).

Protocol C: Aldehyde Reduction

Reagents:

-

N-Alkyl-Indole-3-Carboxaldehyde (1.0 eq)[1]

-

NaBH₄ (0.5–1.0 eq)

-

Solvent: Ethanol or Methanol (Anhydrous).[1]

Step-by-Step Workflow:

-

Solvation: Dissolve the aldehyde in Ethanol at RT.

-

Reduction: Add NaBH₄ in small portions.

-

Note: Reaction is mildly exothermic.[1]

-

-

Monitoring: Stir for 1–3 hours. Monitor by TLC (Aldehyde spot disappears; lower Rf Alcohol spot appears).

-

Workup: Quench with a small amount of Acetone (destroys excess borohydride) or dilute acid (careful with pH).

-

Isolation: Evaporate solvent. Partition residue between water and Ethyl Acetate.[1][2]

Section 5: Data Summary & Characterization[1]

Comparative Yields & Properties

The following table summarizes typical yields reported in literature for this stepwise route.

| R-Group (N1) | Alkylation Yield | Formylation Yield | Reduction Yield | Overall Yield | Mp (°C) |

| Methyl | 96% | 87% | 95% | ~79% | 96-99 |

| Ethyl | 94% | 85% | 92% | ~73% | 88-90 |

| Benzyl | 92% | 82% | 90% | ~68% | 114-115 |

Characterization Checklist (Self-Validation)

To validate the synthesis, confirm the following spectral signatures:

-

1H NMR (DMSO-d6):

-

Absence of Aldehyde: Ensure no peak at

9.8 – 10.0 ppm (CHO).

References

- Safe, S., & Papineni, S. (2006). Synthetic 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes (DIMs) and Related Compounds as AhR Agonists. Journal of Medicinal Chemistry, 49(12), 3602–3610.

-

BenchChem. (2025).[2] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from BenchChem Protocols.

- Heaney, H., & Ley, S. V. (1973). N-Alkylation of indoles. Journal of the Chemical Society, Perkin Transactions 1, 499-500.

-

Li, Z., et al. (2017).[7] Development of a Simple Method for Determination of Anti-cancer Component of Indole-3-carbinol. Journal of Food and Nutrition Research, 5(9), 642-648.[7]

-

Aggarwal, B. B., & Ichikawa, H. (2005). Molecular Targets and Therapeutic Uses of Curcumin in Health and Disease. Springer.[1][6] (Context on I3C/DIM stability).

- Weng, J. R., et al. (2008). Indole-3-carbinol as a chemopreventive and therapeutic agent in breast cancer. Cancer Letters, 262(2), 153-163.

Sources

- 1. 1-メチルインドール-3-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. d-nb.info [d-nb.info]

- 5. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]

- 7. Figure 4. Stability of indole-3-carbinol in different temperature : Development of a Simple Method for Determination of Anti-cancer Component of Indole-3-carbinol in Cabbage and Broccoli : Science and Education Publishing [pubs.sciepub.com]

In vitro assays to assess the cytotoxicity of (1-Pentyl-1H-indol-3-yl)methanol

[1]

Abstract & Scope

This guide details the experimental framework for assessing the cytotoxicity of (1-Pentyl-1H-indol-3-yl)methanol (PIM).[1] Structurally, PIM represents the "head and tail" core of JWH-018 class synthetic cannabinoids (SCs) following hydrolysis of the naphthyl ketone linkage. While Indole-3-carbinol (I3C) is a known dietary antioxidant, the addition of the N-pentyl chain significantly alters lipophilicity and membrane permeability, necessitating a distinct toxicological evaluation strategy.[1]

This protocol moves beyond simple viability screening.[2] It integrates metabolic competence (MTT), membrane integrity (LDH), and oxidative stress profiling (ROS) to distinguish between cytostatic effects, apoptosis, and necrosis in relevant human cell models.[1]

Experimental Design Strategy

Cell Line Selection

To model the pharmacokinetics of indole-based SCs, we utilize a dual-model system:

-

HepG2 (Human Hepatocellular Carcinoma): The primary site of xenobiotic metabolism. HepG2 cells express relevant CYP450 enzymes necessary to evaluate if PIM undergoes further bioactivation or detoxification.

-

SH-SY5Y (Human Neuroblastoma): Represents the target organ (CNS).[1] Essential for determining neurotoxicity, a hallmark of adverse events associated with synthetic cannabinoid exposure.

Compound Handling & Solubility

(1-Pentyl-1H-indol-3-yl)methanol is highly lipophilic compared to its parent indole.[1]

-

Critical Constraint: Final DMSO concentration in culture media must remain ≤ 0.1% (v/v) to prevent vehicle-induced cytotoxicity or membrane permeabilization, which would confound LDH results.[1]

-

Storage: Stock solutions (e.g., 100 mM) should be aliquoted, stored at -20°C, and protected from light to prevent indole oxidation.[1]

Workflow Visualization

Caption: Integrated workflow for assessing PIM cytotoxicity, prioritizing low-vehicle interference and multiplexed endpoints.

Protocol 1: Metabolic Viability (MTT Assay)

Objective: Quantify cell viability based on mitochondrial succinate dehydrogenase activity.[1] Rationale: Indoles can uncouple oxidative phosphorylation. The MTT assay detects metabolic suppression before physical cell death occurs.

Reagents

-

MTT Reagent: 5 mg/mL in PBS (sterile filtered).[1]

-

Solubilization Buffer: DMSO or Acidified Isopropanol (0.04 N HCl in isopropanol).[1]

Step-by-Step Methodology

-

Seeding: Plate cells in 96-well clear-bottom plates.

-

HepG2: 1.5 x 10^4 cells/well.

-

SH-SY5Y: 2.0 x 10^4 cells/well.

-

Edge Effect: Fill outer wells with PBS; do not use for data.

-

-

Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

-

Treatment: Aspirate media. Add 100 µL of PIM dilutions (Range: 1 µM – 200 µM) in serum-free or low-serum (1%) media.

-

Controls: Vehicle Control (0.1% DMSO), Positive Control (1% Triton X-100).[1]

-

-

Exposure: Incubate for 24 or 48 hours.

-

MTT Addition: Add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).[1][4][5]

-

Conversion: Incubate for 3–4 hours. Look for purple formazan crystals.[5][6]

-

Solubilization: Carefully aspirate media (critical for non-adherent cells).[1] Add 100 µL DMSO.

-

Quantification: Shake plate for 10 mins. Measure Absorbance at 570 nm (Reference: 630 nm).

Critical Troubleshooting (Self-Validating System)

-

Artifact Check: If the PIM compound itself reduces MTT (false positive), incubate PIM + MTT in a cell-free well.[1] If it turns purple, switch to the ATP-based CellTiter-Glo assay.[1]

-

Serum Interference: Serum proteins can precipitate with high concentrations of lipophilic indoles. Using serum-free media during the 24h treatment phase minimizes this.

Protocol 2: Membrane Integrity (LDH Release)

Objective: Confirm necrosis/late apoptosis by measuring Lactate Dehydrogenase leakage.[1] Rationale: A decrease in MTT signal (Protocol 1) might indicate mitochondrial stasis, not death.[1] LDH release confirms physical membrane rupture.

Methodology

-

Setup: Can be multiplexed with Protocol 1 if using a specific supernatant transfer method.

-

Treatment: Same as Protocol 1.

-

Harvest: After exposure, transfer 50 µL of culture supernatant to a new 96-well plate.

-

Max Release Control: 45 mins prior to harvest, add Lysis Buffer (10x) to "Max Lysis" wells.[1]

-

-

Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

-

Incubation: 30 minutes at Room Temperature (protected from light).

-

Stop: Add 50 µL Stop Solution.

-

Read: Absorbance at 490 nm .

Data Calculation

1Protocol 3: Oxidative Stress Mechanism (DCFH-DA)

Objective: Determine if PIM toxicity is driven by Reactive Oxygen Species (ROS).[1] Rationale: Indole derivatives often act as pro-oxidants at high concentrations, leading to mitochondrial permeability transition pore (mPTP) opening.[1]

Methodology

-

Probe Loading: Wash cells with PBS. Incubate with 10 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) in serum-free media for 30 mins prior to drug treatment.[1]

-

Wash: Remove extracellular probe (wash 2x with PBS) to reduce background.[1]

-

Treatment: Add PIM dilutions in phenol-red-free media (phenol red interferes with fluorescence).[1]

-

Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Measurement: Ex/Em = 485/535 nm. Read every 15 mins for 2 hours.

Mechanistic Pathway & Data Interpretation[1][7][8][9][10]

The following diagram illustrates the hypothesized toxicity pathway for pentyl-indole derivatives, guiding the interpretation of the assay results.

Caption: Mechanistic pathway linking PIM lipophilicity to specific assay endpoints (ROS, MTT, LDH).

Data Summary Table

| Assay Endpoint | Observation | Interpretation |

| MTT (Low) | Reduced Absorbance | Mitochondrial dysfunction or reduced proliferation.[1] |

| LDH (Low) | No Color Change | Membrane is intact.[1] Effect is likely cytostatic, not cytotoxic. |

| LDH (High) | High Absorbance | Membrane rupture.[1] Confirmed Necrosis.[7] |

| ROS (High) | High Fluorescence | Oxidative stress is the primary driver of toxicity. |

References

-

Couceiro, J., et al. (2016). "Toxicological impact of JWH-018 and its phase I metabolite N-(3-hydroxypentyl) on human cell lines." Forensic Science International, 263, 1-7.[1]

-

Tomiyama, K., & Funada, M. (2011). "Cytotoxicity of synthetic cannabinoids on primary neuronal cells of the forebrain: the involvement of cannabinoid CB1 receptors and apoptotic cell death."[8] Toxicology and Applied Pharmacology, 257(2), 285-293.[1]

-

Abcam. (n.d.). "MTT Assay Protocol." Abcam Protocols and Troubleshooting.

-

Promega. (2013).[1][4] "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf.

-

Rajasekaran, M., et al. (2013).[9] "Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors."[1][8][9] Toxicology and Applied Pharmacology.

Sources

- 1. (naphthalen-1-yl)(1-(2H11)pentyl-1H-indol-3-yl)methanone | C24H23NO | CID 71751513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Is Your MTT Assay the Right Choice? [promega.sg]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Toxicological impact of JWH-018 and its phase I metabolite N-(3-hydroxypentyl) on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors (Journal Article) | OSTI.GOV [osti.gov]

- 9. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: In Vitro Cellular Analysis of (1-Pentyl-1H-indol-3-yl)methanol

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of the small molecule (1-Pentyl-1H-indol-3-yl)methanol. As a member of the indole chemical class, which includes compounds with diverse biological activities, a structured toxicological and mechanistic evaluation is paramount. These application notes detail a tiered, logical workflow for characterizing the compound's impact on cell health, including protocols for assessing general cytotoxicity, determining the mechanism of cell death, and evaluating potential effects on key cellular processes like apoptosis. The methodologies are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: A Strategic Approach to Compound Characterization

The study of novel chemical entities requires a systematic in vitro evaluation to determine their biological activity and potential toxicity.[1][2][3] (1-Pentyl-1H-indol-3-yl)methanol is an indole-based compound. Related structures, such as synthetic cannabinoids like JWH-018 (1-Pentyl-3-(1-naphthoyl)indole), are known to interact with cellular receptors and pathways, producing potent biological effects.[4][5][6] Therefore, a rigorous assessment of this compound's cellular impact is critical.

This guide presents a tiered experimental approach. The primary tier focuses on establishing a dose-dependent cytotoxicity profile. Subsequent tiers delve into the mechanistic details of any observed cell death, distinguishing between apoptosis and necrosis. This structured workflow ensures an efficient use of resources, building from broad screening assays to more complex, targeted experiments. Adherence to sound cell culture practices is essential for the validity of all downstream applications.[7][8][9]

Experimental Workflow: A Tiered Investigative Strategy

A logical progression of assays is crucial for building a comprehensive cellular profile of the compound. We propose a three-tiered workflow that moves from general toxicity to specific mechanisms.

Caption: Tiered workflow for in vitro compound characterization.

Tier 1 Protocols: Primary Cytotoxicity Screening

The initial goal is to determine the concentration range over which (1-Pentyl-1H-indol-3-yl)methanol affects cell viability. We employ two distinct assays that measure different hallmarks of cell health.

3.1. MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11][12] The amount of formazan produced is proportional to the number of viable cells.[12][13]

Protocol:

-

Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2X stock concentration series of (1-Pentyl-1H-indol-3-yl)methanol in complete culture medium. A typical starting range might be from 0.1 µM to 100 µM. A vehicle control (e.g., DMSO) must be included at the highest concentration used.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle and medium-only controls) to the respective wells.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, until purple precipitate is visible.[14]

-

Solubilization: Carefully aspirate the medium containing MTT.[15] Add 150 µL of a solubilization solvent (e.g., DMSO or 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[11]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][15] Read the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to reduce background.[10]

3.2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[16][17] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is directly proportional to the amount of cell lysis.[18]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol (Section 3.1). It is often efficient to run this assay in parallel on a duplicate plate.

-

Establish Controls: Prepare three key controls:

-

Spontaneous LDH Release: Vehicle-treated cells.

-

Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of incubation.

-

Medium Background: Medium only (no cells).

-

-

Supernatant Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

-

Reaction Setup: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[17]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

3.3. Tier 1 Data Analysis & Interpretation

The data from both assays should be used to generate dose-response curves, plotting percent viability against the log of the compound concentration. The IC50 (half-maximal inhibitory concentration) value can then be calculated using non-linear regression.

| Parameter | MTT Assay | LDH Assay | Interpretation |

| IC50 Value | Measures metabolic compromise | Measures membrane disruption | A low IC50 indicates high cytotoxicity. |

| Maximal Effect | % reduction in metabolic activity | % increase in LDH release | Indicates the compound's efficacy. |

| Curve Slope | Steepness of the dose-response | Steepness of the dose-response | A steep slope suggests a narrow therapeutic window. |

Tier 2 Protocols: Elucidating the Mechanism of Cell Death

If the compound is found to be cytotoxic, the next step is to determine how it induces cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[19]

Caption: Principle of Annexin V and Propidium Iodide (PI) staining.

4.1. Annexin V / Propidium Iodide (PI) Staining

Principle: During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[21] Flow cytometry analysis of co-stained cells allows for the differentiation of four populations:

-

Viable cells: Annexin V(-) / PI(-)

-

Early apoptotic cells: Annexin V(+) / PI(-)

-

Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

-

Necrotic cells (primary): Annexin V(-) / PI(+)

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with (1-Pentyl-1H-indol-3-yl)methanol at concentrations around the determined IC50 for the desired time period. Include positive (e.g., staurosporine) and vehicle controls.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like EDTA; avoid harsh trypsinization which can damage membranes.[19]

-

Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes.[19][22]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[19]

-

Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

4.2. Caspase-Glo® 3/7 Assay

Principle: A key event in the apoptotic cascade is the activation of executioner caspases, primarily caspase-3 and caspase-7. This luminescent "add-mix-measure" assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[23] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[23][24]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[24]

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[24]

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[24]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

4.2. Tier 2 Data Analysis & Interpretation

Results from these assays provide a clear picture of the cell death mechanism.

| Assay | Data Output | Interpretation |

| Annexin V / PI | Quadrant statistics (% of cells in each population) | A significant increase in the Annexin V(+)/PI(-) population indicates apoptosis. An increase in the Annexin V(+)/PI(+) population suggests late apoptosis or necrosis. |

| Caspase-Glo 3/7 | Relative Luminescence Units (RLU) | A dose-dependent increase in luminescence compared to the vehicle control confirms the activation of executioner caspases, a hallmark of apoptosis.[25][26] |

Conclusion and Future Directions

This guide outlines a foundational in vitro testing cascade for characterizing the cellular effects of (1-Pentyl-1H-indol-3-yl)methanol. By progressing through the tiers, researchers can efficiently determine the compound's cytotoxic potential and primary mechanism of action. Positive results in Tier 2, particularly the activation of caspases, would strongly suggest an apoptotic mechanism. Further Tier 3 studies could then be employed to dissect the specific apoptotic pathway (intrinsic vs. extrinsic) by examining mitochondrial membrane potential or performing western blot analysis for key proteins like cleaved PARP or members of the Bcl-2 family. These robust and validated protocols provide a solid framework for the preclinical evaluation of this and other novel small molecules.

References

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

-

Toxicology Test Guidelines OPPTS 885.3500 Cell Culture. epa nepis. [Link]

-

In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Using 3D Cell Culture for Toxicity Testing: A Step-by-Step Framework. Pharma Now. [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

-

Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Toxicology Program. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

-

Caspase 3/7 Activity. Protocols.io. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra*. Bio-protocol. [Link]

-

Caspase-Glo 3/7 Assay. Reaction Biology. [Link]

-

In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]

-

Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]

-

LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

-

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

-

Making cell lines more physiologically relevant for toxicology testing. Culture Collections. [Link]

-

Cell Culture for Toxicity Evaluation of Environmental Pollutants. ResearchGate. [Link]

-

3-Indolyl-1-naphthylmethanes: New Cannabimimetic Indoles Provide Evidence for Aromatic Stacking Interactions With the CB(1) Cannabinoid Receptor. PubMed. [Link]

-

JWH-018 1-Pentyl-3-(1-naphthoyl)indole [Synthetic Cannabinoid in Herbal Products]. DEA Diversion Control Division. [Link]

-

A. JWH-018 [(1-pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone] B. M1... ResearchGate. [Link]

Sources

- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 2. kosheeka.com [kosheeka.com]

- 3. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 4. 3-Indolyl-1-naphthylmethanes: new cannabimimetic indoles provide evidence for aromatic stacking interactions with the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site Maintenance [test.deadiversion.usdoj.gov]

- 6. researchgate.net [researchgate.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. atcc.org [atcc.org]

- 15. resources.bio-techne.com [resources.bio-techne.com]

- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. tiarisbiosciences.com [tiarisbiosciences.com]

- 19. bosterbio.com [bosterbio.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Caspase-Glo® 3/7 Assay Protocol [promega.com.br]

- 24. promega.com [promega.com]

- 25. tripod.nih.gov [tripod.nih.gov]

- 26. reactionbiology.com [reactionbiology.com]

Application Notes & Protocols: (1-Pentyl-1H-indol-3-yl) Scaffolds as Chemical Probes for Cannabinoid Receptor Studies

Abstract

The N-alkyl-indole scaffold represents a cornerstone in the development of high-affinity ligands for cannabinoid receptors (CB1 and CB2). While the specific compound (1-Pentyl-1H-indol-3-yl)methanol is a structural analog, this guide focuses on its close and extensively studied relative, JWH-018 (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone) , as a prototypical chemical probe.[1][2] JWH-018's potent, full agonist activity at both CB1 and CB2 receptors makes it an invaluable tool for elucidating the pharmacology of the endocannabinoid system.[3] This document provides a comprehensive overview of the scientific rationale, quantitative data, and detailed experimental protocols for utilizing JWH-018 and its analogs in receptor characterization studies. The methodologies presented herein are broadly applicable to other N-pentyl-indole derivatives, including metabolic products and novel analogs.

Scientific Foundation: Mechanism of Action

JWH-018 exerts its biological effects by mimicking endogenous cannabinoids (e.g., anandamide) and binding to cannabinoid receptors. These receptors are Class A G-protein-coupled receptors (GPCRs) that play critical roles in neurotransmission, immune response, and pain perception.[4]

-

CB1 Receptors: Primarily located in the central nervous system, their activation is responsible for the psychoactive effects of cannabinoids. They are among the most abundant GPCRs in the brain.[4]

-

CB2 Receptors: Predominantly found in the peripheral nervous system and on immune cells, their modulation is a key target for therapeutic applications in inflammation and pain without central psychoactive effects.[4]

Upon agonist binding, such as with JWH-018, the receptor undergoes a conformational change, activating the associated heterotrimeric G-protein (Gi/o). This initiates a downstream signaling cascade, primarily characterized by the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, G-protein activation can modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Quantitative Pharmacological Data

The utility of a chemical probe is defined by its potency and selectivity. JWH-018 is a high-affinity ligand for both cannabinoid receptors. The data below, compiled from authoritative sources, provides a quantitative basis for experimental design.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Source(s) |

| JWH-018 | CB1 | 9.00 ± 5.00 | 102 | [3] |

| CB2 | 2.94 ± 2.65 | 133 | [3] | |

| Δ⁹-THC | CB1 | ~40 | >100 | [1][3] |

| CB2 | ~36 | >100 | [1][3] | |

| CP-55,940 | CB1 | 0.9 | ~1 | [5] |

| CB2 | 0.7 | ~1 | [5] |

-

Kᵢ (Inhibition Constant): A measure of binding affinity. A lower Kᵢ value indicates a higher affinity of the ligand for the receptor.

-

EC₅₀ (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. It is a measure of the drug's potency in a functional assay.

Experimental Protocols

The following protocols provide step-by-step methodologies for characterizing the interaction of (1-Pentyl-1H-indol-3-yl) probes like JWH-018 with cannabinoid receptors.

Protocol 1: In Vitro Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for CB1 or CB2 receptors by measuring its ability to compete with a known high-affinity radioligand.[6]

Causality & Principle: This assay relies on the law of mass action. The unlabeled test compound and a fixed concentration of a radiolabeled ligand (e.g., [³H]CP-55,940) compete for a finite number of receptors. By measuring the displacement of the radioligand across a range of test compound concentrations, we can determine the test compound's affinity. The use of a filtration-based method allows for the separation of bound from unbound radioligand.[7]

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably transfected with human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity CB1/CB2 agonist).

-

Test Compound: JWH-018 or analog, dissolved in DMSO to create a stock solution (e.g., 10 mM), then serially diluted.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

-

Non-Specific Binding (NSB) Determinator: WIN-55,212-2 (10 µM final concentration).[4]

-

96-well microplates, glass fiber filter mats, and a cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Preparation: Thaw the receptor-containing membranes on ice. Dilute the test compound to various concentrations in the binding buffer.

-

Assay Setup (in triplicate): To each well of a 96-well plate, add:

-

Total Binding (TB): 50 µL binding buffer, 50 µL radioligand (~0.5 nM [³H]CP-55,940), and 100 µL of diluted membranes (~10-20 µg protein).

-

Non-Specific Binding (NSB): 50 µL NSB determinator (10 µM WIN-55,212-2), 50 µL radioligand, and 100 µL of diluted membranes. This is a self-validating step; high NSB (>30% of total binding) indicates a problem with the assay.[8]

-

Competition: 50 µL of test compound at various concentrations, 50 µL radioligand, and 100 µL of diluted membranes.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This step is critical; slow filtration can allow the ligand-receptor complex to dissociate.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove all unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

-

Where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

-

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as a CB receptor agonist.

Causality & Principle: This assay measures the direct consequence of receptor activation: G-protein activation. In the presence of an agonist, the Gα subunit of the Gi/o protein exchanges GDP for GTP. We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which becomes permanently incorporated. The amount of incorporated [³⁵S]GTPγS is directly proportional to the level of receptor activation by the agonist.[9]

Materials:

-

Receptor Source: As in Protocol 1.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.

-

GDP: To ensure G-proteins are in their inactive state at the start of the assay.

-

Test Compound: JWH-018 or analog, serially diluted.

-

Basal Activity Control: Assay buffer with no agonist.

-

Maximal Stimulation Control: A known full agonist (e.g., CP-55,940).

Procedure:

-

Pre-incubation: Add receptor membranes (~10 µg), GDP (10 µM final concentration), and the test compound at various concentrations to the wells of a 96-well plate. Incubate for 15 minutes at 30°C. This allows the test compound to bind to the receptor.

-

Initiate Reaction: Add [³⁵S]GTPγS (~0.1 nM final concentration) to each well to start the G-protein activation reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination & Filtration: Stop the reaction and separate bound from unbound [³⁵S]GTPγS using a cell harvester and glass fiber filters, as described in Protocol 1.

-

Counting: Quantify the radioactivity in a liquid scintillation counter.

Data Analysis:

-

Subtract basal activity (no agonist) from all data points.